2-(Hydrazinecarbonyl)benzenesulfonamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

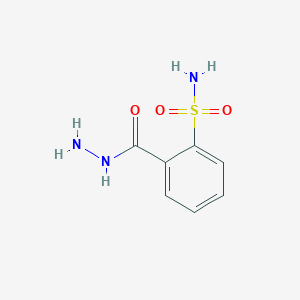

Structure

3D Structure

特性

IUPAC Name |

2-(hydrazinecarbonyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c8-10-7(11)5-3-1-2-4-6(5)14(9,12)13/h1-4H,8H2,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPOXIABDFDDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368807 | |

| Record name | 2-(Hydrazinecarbonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102169-52-8 | |

| Record name | 2-(Hydrazinecarbonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Hydrazinecarbonyl)benzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3J8YCJ4GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Hydrazinecarbonyl)benzenesulfonamide: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of 2-(Hydrazinecarbonyl)benzenesulfonamide. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Structure

This compound is an organic compound featuring both a sulfonamide and a hydrazinecarbonyl functional group attached to a benzene ring.[1] Its chemical characteristics make it a subject of interest in medicinal chemistry, particularly for its role as an enzyme inhibitor.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 102169-52-8 | [1][2] |

| Molecular Formula | C7H9N3O3S | [1][2] |

| Molecular Weight | 215.23 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC=C(C(=C1)C(=O)NN)S(=O)(=O)N | [1] |

| InChI | InChI=1S/C7H9N3O3S/c8-10-7(11)5-3-1-2-4-6(5)14(9,12)13/h1-4H,8H2,(H,10,11)(H2,9,12,13) | [1] |

| InChI Key | YWPOXIABDFDDSR-UHFFFAOYSA-N | [1] |

| Storage | Keep in dark place, inert atmosphere, room temperature. | [2] |

The two-dimensional chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Experimental Protocols

The synthesis of this compound can be achieved through several methods.

This is a primary route for synthesizing the compound.[1]

Methodology:

-

Benzenesulfonyl chloride is reacted with hydrazine hydrate in a suitable solvent, such as tetrahydrofuran (THF).

-

The reaction is typically carried out at a reduced temperature, for instance, -8°C.

-

The reaction mixture is stirred for a specific duration, for example, 30 minutes, to achieve a high yield (around 90%).[1]

This method offers a more efficient alternative to conventional synthesis by enhancing reaction rates and yields.[1]

Methodology:

-

Benzenesulfonyl chloride and hydrazine hydrate are combined in a suitable solvent in a microwave-safe reaction vessel.

-

The mixture is subjected to microwave irradiation at a controlled temperature and pressure.

-

The reaction time is significantly reduced compared to conventional heating methods.

The compound can undergo further chemical transformations, making it a versatile intermediate in organic synthesis.[1]

-

Acylation: Reaction with acyl chlorides results in the formation of N-acyl derivatives.[1]

-

Hydrazone Formation: Condensation with aldehydes or ketones yields hydrazones.[1]

-

Reduction: The carbonyl group can be reduced to an alcohol or amine under specific conditions.[1]

Caption: Synthesis and reaction workflow for this compound.

Biological Activity and Signaling

Research has shown that this compound exhibits significant biological activity, primarily as an inhibitor of carbonic anhydrase (CA) enzymes.[1] These enzymes are involved in various physiological processes.

The compound has demonstrated potential in inhibiting tumor-associated carbonic anhydrases, specifically isoforms IX and XII, suggesting its potential application in cancer therapy.[1] Molecular docking studies have provided insights into the binding modes and interactions of this compound at the active site of these enzymes.

-

Antibacterial Activity: Studies have evaluated its efficacy against various bacterial strains.[1]

-

Pharmaceutical Development: It serves as a lead compound for developing new carbonic anhydrase inhibitors for conditions like glaucoma and cancer.[1]

-

Cardiovascular Effects: In one study using an isolated rat heart model, 2-Hydrazinocarbonyl-benzenesulfonamide was evaluated for its effects on perfusion pressure and coronary resistance, although another derivative, 4-(2-amino-ethyl)-benzenesulfonamide, showed a more significant decrease in these parameters.[4]

Caption: Conceptual pathway of carbonic anhydrase inhibition.

References

The Core Mechanism of 2-(Hydrazinecarbonyl)benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors: A Technical Guide

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, elucidating the mechanism of action of 2-(hydrazinecarbonyl)benzenesulfonamide and its derivatives as potent enzyme inhibitors. The primary focus of this class of compounds is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial to various physiological and pathological processes.

Introduction to Carbonic Anhydrases as a Therapeutic Target

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] In humans, 15 different α-CA isoforms have been identified, each with distinct tissue distribution and cellular localization.[1] These enzymes are involved in a multitude of processes, including pH homeostasis, respiration, electrolyte secretion, and bone resorption.[2]

Several CA isoforms are established therapeutic targets. For instance, inhibitors of cytosolic isoforms hCA I and hCA II are used as diuretics and anti-glaucoma agents.[3] More recently, the transmembrane, tumor-associated isoforms hCA IX and hCA XII have garnered significant attention in oncology.[4] Their upregulation in various aggressive cancers, often in response to hypoxia, contributes to the acidification of the tumor microenvironment, promoting tumor progression, and metastasis.[4][5] Consequently, selective inhibition of these tumor-associated isoforms is a promising strategy in cancer therapy.[5][6]

The Fundamental Mechanism of Action

The inhibitory activity of this compound and its derivatives stems from the quintessential benzenesulfonamide moiety, which is a well-established zinc-binding group.[2] The core mechanism of inhibition involves the direct interaction of the sulfonamide group with the zinc ion (Zn²⁺) located deep within the active site of the carbonic anhydrase enzyme.

The key molecular interactions are as follows:

-

Zinc Coordination: The deprotonated nitrogen atom of the sulfonamide group (SO₂NH⁻) acts as a strong Lewis base and coordinates directly to the Zn²⁺ ion in the enzyme's active site.[7]

-

Tetrahedral Geometry: This coordination displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic cycle. The resulting coordination geometry around the zinc ion is tetrahedral, with the zinc being bound to three histidine residues (typically His94, His96, and His119) from the enzyme and the nitrogen atom of the sulfonamide inhibitor.[7]

-

Hydrogen Bonding: Further stability is conferred by a hydrogen bond formed between one of the sulfonamide's oxygen atoms and the backbone amide nitrogen of a conserved threonine residue, Thr199.[7] This interaction helps to properly orient the inhibitor within the active site.

The "tail" portion of the inhibitor, which for the parent compound is the hydrazinecarbonyl group, extends out from the zinc-binding sulfonamide moiety. Modifications to this tail, such as the formation of hydrazones, ureas, or other derivatives, allow for additional interactions with amino acid residues lining the entrance and middle part of the active site cavity.[3][4] These secondary interactions are critical for determining the inhibitor's potency and, importantly, its selectivity for different CA isoforms.[4]

Quantitative Inhibition Data

A series of benzenesulfonamide derivatives incorporating hydrazine, hydrazone, and related moieties have been synthesized and evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. The data, presented as inhibition constants (Kᵢ) or IC₅₀ values, demonstrate potent, often nanomolar-level inhibition. The selectivity profile varies significantly based on the substitutions on the benzenesulfonamide scaffold.

| Compound Type | Target Isoform | Inhibition Constant (Kᵢ or IC₅₀) | Selectivity Notes |

| Hydrazonobenzenesulfonamides[3] | hCA I | 18.5 - 800 nM | Generally weaker inhibition compared to other isoforms. |

| Hydrazonobenzenesulfonamides[3] | hCA II | Low nanomolar range | Potent inhibition; hCA II is a common target for anti-glaucoma drugs but an off-target for cancer therapy. |

| Hydrazonobenzenesulfonamides[3] | hCA IX | Low nanomolar range | Strong inhibition of this key tumor-associated isoform. |

| Hydrazonobenzenesulfonamides[3] | hCA XII | Low nanomolar range | Potent inhibition of the second major tumor-associated isoform. |

| Hydrazidoureido-linked benzenesulfonamides[6] | hCA IX | 8.2 - 89.7 nM | Less selective between hCA IX and hCA XII compared to other linker types. |

| Hydrazidoureido-linked benzenesulfonamides[6] | hCA XII | 13.6 - 100.8 nM | Potent inhibition, with selectivity ratios (IX vs XII) generally between 0.5 and 2.0. |

| Isatin-linked benzenesulfonamides[8] | hCA IX | 60.5 - 95.6 nM | Showed interesting selectivity for hCA IX over hCA I, II, and XII. |

| Thiazol-4-one-benzenesulfonamides[5] | hCA IX | 10.93 - 25.06 nM | Demonstrated remarkable selectivity for the tumor-associated CA IX over the cytosolic CA II. |

| Thiazol-4-one-benzenesulfonamides[5] | hCA II | 1.55 - 3.92 µM | Significantly weaker inhibition of the off-target cytosolic isoform. |

| Pyrazole-based benzenesulfonamides[9] | hCA II | 0.24 µM (IC₅₀) | Submicromolar inhibition. |

| Pyrazole-based benzenesulfonamides[9] | hCA IX | 0.15 µM (IC₅₀) | Potent inhibition. |

| Pyrazole-based benzenesulfonamides[9] | hCA XII | 0.12 µM (IC₅₀) | The most potently inhibited isoform in this series. |

Experimental Protocols

The determination of enzyme inhibition and the elucidation of the binding mechanism rely on a combination of biophysical, biochemical, and structural biology techniques.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Method)

This is the gold-standard method for measuring the catalytic activity of CA and its inhibition.[1][3][7]

Principle: The assay measures the rate of the CA-catalyzed hydration of CO₂. This is monitored by observing the change in pH of a buffer solution using a pH indicator. The rate of proton production is directly proportional to the enzyme's activity.

Methodology:

-

Reagents:

-

Purified recombinant human CA isoforms (e.g., hCA I, II, IX, XII).

-

Buffer solution (e.g., Tris or HEPES), pH ~7.5.

-

pH indicator (e.g., p-Nitrophenol).

-

CO₂-saturated water (substrate).

-

Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Instrumentation: A stopped-flow spectrophotometer is required to measure the rapid kinetics of the reaction.

-

Procedure:

-

The enzyme solution (containing buffer and pH indicator) is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.

-

The drop in pH upon proton formation is monitored by the change in absorbance of the pH indicator at a specific wavelength (e.g., 412 nm).[10]

-

The initial velocity (V₀) of the uncatalyzed reaction is measured.

-

The initial velocity of the enzyme-catalyzed reaction is measured in the absence of the inhibitor.

-

The assay is repeated with varying concentrations of the inhibitor to determine the degree of inhibition.

-

-

Data Analysis: The percentage of remaining enzyme activity is plotted against the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from this curve.[10] Inhibition constants (Kᵢ) can be determined by applying the Cheng-Prusoff equation or by Lineweaver-Burk plot analysis.[11]

X-ray Crystallography

This technique provides high-resolution, atomic-level detail of how the inhibitor binds within the enzyme's active site.[4][7]

Methodology:

-

Crystallization: Crystals of the target CA isoform (e.g., hCA II) are grown using methods like hanging-drop vapor diffusion.

-

Soaking/Co-crystallization: The grown crystals are either soaked in a solution containing the inhibitor, or the protein and inhibitor are mixed prior to crystallization (co-crystallization).

-

Data Collection: The inhibitor-bound crystals are exposed to a high-intensity X-ray beam. The diffraction pattern is recorded.

-

Structure Determination: The diffraction data is processed to calculate an electron density map, from which the 3D atomic coordinates of the protein-inhibitor complex are determined.[1] This reveals the precise orientation of the inhibitor and its interactions with the zinc ion and surrounding amino acid residues.

Conclusion

Derivatives of this compound represent a versatile and potent class of carbonic anhydrase inhibitors. Their mechanism of action is well-understood, centering on the coordination of the sulfonamide group to the catalytic zinc ion in the enzyme's active site. The true value of this scaffold lies in the "tail approach," where modifications to the hydrazinecarbonyl moiety allow for the fine-tuning of inhibitory potency and selectivity against different CA isoforms.[4][8] This adaptability makes them promising lead compounds for the development of novel therapeutics targeting a range of diseases, from glaucoma to cancer.

References

- 1. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound | 102169-52-8 [smolecule.com]

- 7. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Biological activity of benzenesulfonamide hydrazide compounds

An In-depth Technical Guide to the Biological Activity of Benzenesulfonamide Hydrazide Compounds

For Researchers, Scientists, and Drug Development Professionals

Benzenesulfonamide hydrazide derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features, combining the pharmacologically important sulfonamide group with a reactive hydrazide moiety, make them privileged scaffolds for the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the diverse biological activities exhibited by these compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. It includes quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to support further research and drug development efforts.

Core Chemical Structure and Synthesis

The general structure of benzenesulfonamide hydrazides consists of a benzenesulfonyl group attached to a hydrazide linker. This core structure can be readily modified by reacting benzenesulfonyl chlorides with hydrazine hydrate to form the key benzenesulfonohydrazide intermediate. Subsequent condensation with various aldehydes or ketones yields a diverse library of benzenesulfonamide hydrazone derivatives.[1]

A general workflow for the synthesis and subsequent biological evaluation of these compounds is outlined below.

Caption: General workflow for the synthesis and biological evaluation of benzenesulfonamide hydrazones.

Anticancer Activity

Benzenesulfonamide hydrazide derivatives have demonstrated significant potential as anticancer agents.[2] Their mechanism of action is often linked to the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[3][4]

Mechanism of Action: Carbonic Anhydrase IX Inhibition

In many solid tumors, hypoxic (low oxygen) conditions lead to the overexpression of carbonic anhydrase IX (CA IX).[3][5] This enzyme plays a crucial role in tumor cell survival by regulating intracellular and extracellular pH.[3] By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, CA IX contributes to an acidic tumor microenvironment while maintaining a neutral intracellular pH, which promotes tumor proliferation, and metastasis.[3] Benzenesulfonamide-based inhibitors can target CA IX, leading to a disruption of pH regulation and subsequent induction of apoptosis in cancer cells.[3][4]

Caption: Mechanism of anticancer activity via Carbonic Anhydrase IX inhibition.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of various benzenesulfonamide derivatives have been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Aryl thiazolone-benzenesulfonamides (4b, 4c, 4e, 4g, 4h) | MDA-MB-231 (Triple-negative breast cancer) | 1.52 - 6.31 | [3] |

| Aryl thiazolone-benzenesulfonamides (4b, 4c, 4e, 4g, 4h) | MCF-7 (Breast cancer) | 1.52 - 6.31 | [3] |

| Compound 4e | MDA-MB-231 | 3.58 | [5] |

| Compound 4e | MCF-7 | 4.58 | [5] |

| Hydrazones (6, 9, 16, 20) | Panel of 59 human cancer cell lines | Showed significant antitumor activity | [6] |

| Compound 20 | Panel of 59 human cancer cell lines | Mean GI50 of 0.26 µM | [6] |

Enzyme Inhibition

Beyond their anticancer effects, these compounds are potent inhibitors of various carbonic anhydrase isoforms. This inhibitory activity is not limited to the tumor-associated CA IX but also extends to other isoforms like CA I, II, and XII, which are involved in diverse physiological processes such as glaucoma and obesity.[7]

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory potential is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Compound Class/Derivative | Enzyme Target | Inhibition Constant (Ki or IC50) | Reference |

| Hydrazonobenzenesulfonamides (10, 11, 17, 19, 23) | hCA IX | 15.4 - 23.4 nM (Ki) | [7] |

| Aryl thiazolone-benzenesulfonamides (4e, 4g, 4h) | CA IX | 10.93 - 25.06 nM (IC50) | [3] |

| Aryl thiazolone-benzenesulfonamides (4e, 4g, 4h) | CA II | 1.55 - 3.92 µM (IC50) | [3] |

| Pyrazoline-linked benzenesulfonamides (19, 21, 22, 29, 30, 32) | hCA IX | 5.5 - 37.0 nM (Ki) | [8] |

| Pyrazoline-linked benzenesulfonamides (20, 21, 22, 30) | hCA XII | 7.1 - 10.1 nM (Ki) | [8] |

| Benzylaminoethyureido-tailed benzenesulfonamides (18, 19) | hCA IX | 20.3 - 30.1 nM (Ki) | [9] |

Antimicrobial Activity

Benzenesulfonamide hydrazones have also been investigated for their antibacterial and antifungal properties.[10][11] The structural combination of the sulfonamide and hydrazone moieties can enhance penetration through bacterial cell membranes.[10] The inhibition of bacterial carbonic anhydrases is also a proposed mechanism for their antimicrobial action.[12]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial effectiveness, representing the lowest concentration of a compound that prevents visible growth of a microorganism.[13][14]

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2,4,6-trimethylbenzenesulfonyl hydrazone (24) | Gram-positive bacteria | 7.81 - 15.62 | [15] |

| 2,4,6-trimethylbenzenesulfonyl hydrazones (general) | Gram-positive bacteria | 7.81 - 500 | [15] |

| Hydrazide-hydrazones of lactic acid (1, 2) | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 64 - 128 | [16] |

| Hydrazide-hydrazone of 2-propylquinoline-4-carboxylic acid (3) | Various bacteria | 0.39 - 1.56 | [16] |

| Ethylparaben hydrazide-hydrazone (3g) | S. aureus (ATCC 29213) | 2 | [17] |

Experimental Protocols

Protocol 5.1: Synthesis of Benzenesulfonamide Hydrazones

This protocol provides a general procedure for the synthesis of benzenesulfonamide hydrazones.

-

Synthesis of the Hydrazide Intermediate:

-

Dissolve the appropriately substituted benzenesulfonyl chloride in a suitable solvent (e.g., ethanol).

-

Add hydrazine hydrate to the solution, often in a 1:1 molar ratio.[7]

-

The reaction mixture is typically stirred or refluxed for a specified period.

-

The resulting benzenesulfonohydrazide intermediate is then isolated, often by precipitation and filtration, and may be purified by recrystallization.[1]

-

-

Synthesis of the Final Hydrazone:

-

Dissolve the synthesized benzenesulfonohydrazide in ethanol.[7]

-

Add an equimolecular amount of the desired substituted aldehyde or ketone to the solution.[7]

-

A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the condensation reaction.

-

The mixture is typically refluxed for several hours.

-

Upon cooling, the hydrazone product often precipitates and can be collected by filtration and purified by recrystallization.[1]

-

Protocol 5.2: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[18][19]

-

Cell Seeding:

-

Culture cancer cells in appropriate media and conditions.

-

Seed the cells into 96-well plates at a predetermined density (e.g., 2 x 10^6 cells/well) and allow them to adhere overnight.[20]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compounds.

-

Incubate the plates for a specified duration (e.g., 48 hours).[20]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.[20]

-

Protocol 5.3: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[13][22][23]

-

Preparation of Inoculum:

-

Culture the bacterial strain overnight on an appropriate agar medium.

-

Prepare a bacterial suspension in a sterile broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to a 0.5 McFarland standard.

-

-

Preparation of Microtiter Plates:

-

Dispense the culture broth into the wells of a 96-well microtiter plate.

-

Prepare a two-fold serial dilution of the test compound directly in the wells of the plate.[14]

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared bacterial suspension.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at a suitable temperature (e.g., 35-37°C) for 18-24 hours.[24]

-

-

Determination of MIC:

References

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The bioactivity of benzenesulfonyl hydrazones: A short review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dickwhitereferrals.com [dickwhitereferrals.com]

- 15. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. turkjps.org [turkjps.org]

- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 20. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]

- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 23. rapidmicrobiology.com [rapidmicrobiology.com]

- 24. m.youtube.com [m.youtube.com]

The Cutting Edge of Drug Discovery: A Technical Guide to Novel Benzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in the design of a multitude of therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] This technical guide delves into the discovery and synthesis of novel benzenesulfonamide derivatives, with a focus on their role as potent enzyme inhibitors. We will explore their mechanism of action, present key quantitative data, and provide detailed experimental protocols to facilitate further research and development in this promising area.

Data Presentation: Quantitative Analysis of Novel Benzenesulfonamide Derivatives

The following tables summarize the biological activity of two distinct classes of recently developed benzenesulfonamide derivatives: carbonic anhydrase IX inhibitors and PI3K/mTOR dual inhibitors.

Carbonic Anhydrase IX Inhibitors

A series of aryl thiazolone-benzenesulfonamides were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (CA) isoforms CA IX and CA II, as well as their anti-proliferative effects on breast cancer cell lines MDA-MB-231 and MCF-7.[3]

Table 1: Carbonic Anhydrase Inhibition and Anti-proliferative Activity of Aryl Thiazolone-Benzenesulfonamides

| Compound | R | CA IX IC50 (nM)[3] | CA II IC50 (µM)[3] | MDA-MB-231 IC50 (µM)[3] | MCF-7 IC50 (µM)[3] |

| 4b | 4-F | 22.31 | 3.11 | 6.31 | 5.89 |

| 4c | 4-Cl | 18.94 | 2.54 | 4.87 | 3.21 |

| 4e | 4-OCH3 | 10.93 | 1.55 | 3.58 | 4.58 |

| 4g | 4-NO2 | 15.67 | 2.01 | 5.54 | 2.55 |

| 4h | 3-NO2 | 25.06 | 3.92 | 1.52 | 2.87 |

| Staurosporine | - | - | - | 7.67 | 5.89 |

Data sourced from "Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition".[3]

PI3K/mTOR Dual Inhibitors

Propynyl-substituted benzenesulfonamide derivatives have been identified as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[4]

Table 2: Inhibitory Activity of Propynyl-Substituted Benzenesulfonamides against PI3Kα and mTOR

| Compound | R1 | R2 | PI3Kα IC50 (nM)[4] | mTOR IC50 (nM)[4] |

| 7a | H | H | 1.8 | 9.5 |

| 7b | 4-F | H | 2.1 | 11.2 |

| 7c | 4-Cl | H | 1.5 | 8.7 |

| 7d | 4-CH3 | H | 2.5 | 13.1 |

| 7k | 4-Cl | CH3 | 0.9 | 3.2 |

Data sourced from "Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma".[4]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of the highlighted benzenesulfonamide derivatives are provided below.

Synthesis of Aryl Thiazolone-Benzenesulfonamides (Carbonic Anhydrase IX Inhibitors)

The synthesis of the target aryl thiazolone-benzenesulfonamides (compounds 4a-j ) is a two-step process.[3]

Step 1: Synthesis of ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide (3) [5]

-

To a solution of 2-chloro-N-(4-sulfamoylphenyl) acetamide (2.625 g, 0.01 mol) in absolute ethanol (20 mL), add ammonium thiocyanate (0.76 g, 0.01 mol).

-

Reflux the mixture for 3 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

The solid that forms during reflux is filtered and washed with water.

-

The crude product is crystallized from ethanol to yield white crystals of compound 3 .

Step 2: General procedure for the synthesis of compounds 4a-j [5]

-

To a solution of ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide 3 (0.271 g, 0.001 mol) in glacial acetic acid (20 mL), add sodium acetate (0.164 g, 0.002 mol) and the appropriate aromatic aldehyde (0.02 mol).

-

Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.

-

Filter the resulting solid and wash it several times with ethanol.

-

Crystallize the precipitate from acetic acid to afford the final compounds 4a-j .

Carbonic Anhydrase IX Inhibition Assay

The inhibitory potency of the synthesized compounds against CA IX is evaluated using a stopped-flow CO2 hydrase assay.[6]

-

The CA-catalyzed CO2 hydration activity is measured using a stopped-flow instrument.

-

Phenol Red (0.2 mM) is used as a pH indicator, monitoring the absorbance change at 557 nm.

-

The assay is conducted in a 20 mM HEPES buffer (pH 7.4) with 20 mM Na2SO4 to maintain constant ionic strength.

-

The initial rates of the CA-catalyzed CO2 hydration reaction are followed for a period of 10-100 seconds.

-

CO2 concentrations range from 1.7 to 17 mM for the determination of kinetic parameters and inhibition constants (Ki).

-

Enzyme concentrations typically range between 5 and 12 nM.

Synthesis of Propynyl-Substituted Benzenesulfonamides (PI3K/mTOR Inhibitors)

The synthesis of propynyl-substituted benzenesulfonamide derivatives involves a multi-step procedure, with a key copper-catalyzed cross-coupling reaction.[7]

General Procedure for Copper-Catalyzed Cross-Coupling:

-

A mixture of the substituted phenyl bromide, the appropriate amine (e.g., compound 5 in the cited literature), CuI, L-proline, and K3PO4 in DMSO is subjected to microwave irradiation at 120 °C.[7]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the desired propynyl-substituted benzenesulfonamide.

PI3K/mTOR Kinase Assay

The inhibitory activity of the compounds against PI3Kα and mTOR can be determined using various commercially available kinase assay kits, typically involving a fluorescence-based or luminescence-based readout. A general workflow is as follows:

-

Prepare serial dilutions of the test compounds.

-

In a microplate, add the kinase (PI3Kα or mTOR), the appropriate substrate (e.g., a lipid substrate for PI3Kα or a protein substrate for mTOR), and ATP.

-

Add the test compounds to the wells.

-

Incubate the plate at the recommended temperature and for the specified time to allow the kinase reaction to proceed.

-

Add a detection reagent that measures the amount of product formed (e.g., ADP for many kinase assays). The signal is often inversely proportional to the kinase activity.

-

Measure the signal using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Visualizations: Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the discovery of novel benzenesulfonamide derivatives.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pi3k/mtor dual kinase inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 3. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mybiosource.com [mybiosource.com]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino) benzenesulfonamides: Synthesis, carbonic anhydrase inhibitory activity, anticancer activity and molecular modelling studies [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(Hydrazinecarbonyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological interactions of 2-(Hydrazinecarbonyl)benzenesulfonamide. The information is intended to support research and development efforts in medicinal chemistry and drug discovery, particularly in the context of carbonic anhydrase inhibition.

Core Physicochemical Characteristics

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Benzenesulfonamide (for comparison) | Source |

| Molecular Weight | 215.23 g/mol | 157.19 g/mol | [1][2] |

| Melting Point | Not available | 149-152 °C | [3] |

| Boiling Point | Not available | 315.5 ± 25.0 °C (Predicted) | [2] |

| Solubility | Low in water; soluble in organic solvents like ethanol and acetone.[4] | Poorly soluble in water; soluble in methanol (25 mg/mL).[2][3] | |

| pKa (Strongest Acidic) | Not available | 10.24 (Predicted) | [5] |

| logP | Not available | 0.32 - 0.58 (Predicted) | [5] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the nucleophilic substitution reaction between a 2-sulfonylbenzoyl chloride derivative and hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

A standardized and efficient protocol for the synthesis of benzenesulfonyl hydrazides has been reported with high yields.[6]

Materials:

-

2-Chlorosulfonylbenzoyl chloride

-

Hydrazine hydrate (80% solution)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Silica gel for column chromatography

-

Chloroform

-

Methanol

Procedure:

-

To a solution of 80% hydrazine hydrate (2.1 equivalents) in tetrahydrofuran (THF), slowly add 2-chlorosulfonylbenzoyl chloride (1 equivalent).

-

Stir the reaction mixture at -8°C for 30 minutes.

-

Extract the mixture with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a chloroform/methanol (9.4:0.6) solvent system to yield this compound.

A similar protocol has been reported to achieve a 90% yield.[1][6]

Experimental Protocol: Purification by Recrystallization

Recrystallization is a standard method for purifying crude solid compounds like sulfonamides.[7][8]

General Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., 95% ethanol).[8]

-

If colored impurities are present, add a small amount of decolorizing charcoal and heat the solution.

-

Hot filter the solution to remove insoluble impurities and the charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals.

Experimental Protocol: Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of benzenesulfonamide derivatives typically shows aromatic protons in the range of 6.5 to 8.5 ppm. The proton of the sulfonamide group (SO₂NH) appears as a singlet at approximately 11.03 ppm.[9]

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. For benzenesulfonamide, characteristic signals for the aromatic carbons are observed.[10]

High-Performance Liquid Chromatography (HPLC): A common method for the analysis of sulfonamides involves reverse-phase HPLC.[11][12][13][14]

-

Column: Cogent RP Phenyl Hexyl™, 5μm, 4.6 x 150mm.[13]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[13]

-

Flow Rate: 1.0 mL/minute.[13]

-

Detection: UV at 270 nm.[13]

-

Injection Volume: 5 µL.[13]

Mechanism of Action: Carbonic Anhydrase Inhibition

This compound is a potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. The inhibitory action of sulfonamides is well-characterized and primarily involves the binding of the deprotonated sulfonamide group to the Zn(II) ion in the enzyme's active site.[15]

The high-resolution X-ray crystal structure of benzenesulfonamide derivatives in complex with human carbonic anhydrase II (hCA II) reveals key interactions that stabilize the inhibitor within the active site. The sulfonamide nitrogen coordinates directly with the zinc ion. Additionally, the SO₂NH₂ group participates in a network of hydrogen bonds with residues such as Thr199 and Glu106. The aromatic ring of the inhibitor engages in van der Waals contacts with hydrophobic residues including Gln92, Val121, Phe131, Leu198, and Pro202.[16][17]

Below is a diagram illustrating the general workflow for synthesizing and characterizing this compound and a diagram representing its inhibitory action on carbonic anhydrase.

Caption: Synthetic and Purification Workflow for this compound.

Caption: Inhibition of Carbonic Anhydrase by this compound.

References

- 1. Buy this compound | 102169-52-8 [smolecule.com]

- 2. Benzenesulfonamide | 98-10-2 [chemicalbook.com]

- 3. 苯磺酰胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Human Metabolome Database: Showing metabocard for Benzenesulfonamide (HMDB0248984) [hmdb.ca]

- 6. Benzenesulfonyl hydrazide synthesis - chemicalbook [chemicalbook.com]

- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 8. bellevuecollege.edu [bellevuecollege.edu]

- 9. researchgate.net [researchgate.net]

- 10. Benzenesulfonamide(98-10-2) 13C NMR spectrum [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. ymerdigital.com [ymerdigital.com]

- 13. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]

- 14. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. portal.fis.tum.de [portal.fis.tum.de]

2-(Hydrazinecarbonyl)benzenesulfonamide CAS number 102169-52-8 properties

An In-depth Technical Guide to 2-(Hydrazinecarbonyl)benzenesulfonamide (CAS: 102169-52-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant potential in medicinal chemistry and biochemical research. The document details its physicochemical properties, spectroscopic characteristics, synthesis protocols, and biological activities, with a focus on its role as a carbonic anhydrase inhibitor.

Core Physicochemical Properties

This compound is an organic compound featuring both a sulfonamide and a hydrazinecarbonyl functional group attached to a benzene ring.[1][2] These groups are key to its chemical reactivity and biological activity. The primary physicochemical data are summarized below.

| Property | Value | Reference |

| CAS Number | 102169-52-8 | [1][3][4] |

| Molecular Formula | C₇H₉N₃O₃S | [1][3][4][5] |

| Molecular Weight | 215.23 g/mol | [1][3][4] |

| IUPAC Name | This compound | [1] |

| Appearance | White to off-white crystalline powder (presumed based on related compounds) | [6][7] |

| Melting Point | Data not available in cited literature. Benzenesulfonamide melts at 149-152 °C. | [7][8] |

| Solubility | Poorly soluble in water; more soluble in organic solvents like alcohols and acetone. Solubility is pH-dependent. | [9] |

| InChI | InChI=1S/C7H9N3O3S/c8-10-7(11)5-3-1-2-4-6(5)14(9,12)13/h1-4H,8H2,(H,10,11)(H2,9,12,13) | [1] |

| SMILES | C1=CC=C(C(=C1)C(=O)NN)S(=O)(=O)N | [1] |

Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals in the aromatic region (approx. 7.5-8.0 ppm). Broad, exchangeable signals for the -NH₂ and -NH- protons of the sulfonamide and hydrazine groups. |

| ¹³C NMR | Signals corresponding to the six aromatic carbons, with the carbons attached to the carbonyl and sulfonyl groups being distinct. A signal for the carbonyl carbon (C=O) would be expected at a lower field. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (sulfonamide and hydrazine), C=O stretching (carbonyl), S=O stretching (sulfonyl), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (215.23 m/z). Fragmentation patterns would likely involve the loss of the hydrazine group, the sulfonamide group, and other characteristic fragments. |

Synthesis and Reactivity

The synthesis of this compound is straightforward, and its functional groups allow for a variety of subsequent chemical transformations.

Synthesis Protocols

Conventional Synthesis: The most common route involves the nucleophilic substitution reaction between a benzenesulfonyl chloride derivative and hydrazine hydrate.[1] A standardized lab-scale protocol achieves a 90% yield by reacting benzenesulfonyl chloride with hydrazine hydrate in tetrahydrofuran (THF) at -8°C for 30 minutes.[1]

Microwave-Assisted Synthesis: To improve efficiency, microwave-assisted techniques can be employed. These methods significantly reduce reaction times from hours to minutes and can increase yields compared to conventional heating.[1]

Caption: Conventional synthesis of the target compound.

Chemical Reactivity

The compound serves as a versatile intermediate for synthesizing more complex molecules.

-

Acylation: It readily reacts with acyl chlorides to form N-acyl derivatives at the terminal nitrogen of the hydrazine moiety.[1]

-

Hydrazone Formation: The hydrazine group can condense with various aldehydes and ketones to form stable hydrazones, a common reaction in the synthesis of bioactive molecules.[1]

-

Cyclization: It can be used as a precursor for creating heterocyclic scaffolds. For example, microwave-assisted cyclization with propargyl bromide yields 1,2,3-triazole analogues with high regioselectivity and yields of 75-92%.[1]

Caption: Reactivity of this compound.

Biological Activity and Applications

The primary biological significance of this compound lies in its ability to inhibit carbonic anhydrase enzymes. This activity opens up numerous therapeutic and research applications.

| Area | Description | Reference |

| Enzyme Inhibition | Acts as a potent inhibitor of carbonic anhydrase (CA) isoforms. Molecular docking studies show high binding affinity to the enzyme's active site, particularly the tumor-associated isoforms CA IX and XII. | [1][11] |

| Anticancer Potential | Due to its inhibition of CA IX and XII, which are involved in tumor proliferation and pH regulation, it is a lead compound for developing novel cancer therapies. | [1][12] |

| Antibacterial Activity | Studies have demonstrated its efficacy against various bacterial strains, indicating potential for development as an antibiotic. | [1] |

| Biochemical Research | Serves as a valuable tool for studying enzyme kinetics and mechanisms of carbonic anhydrases. | [1] |

| Agricultural Chemistry | Shows potential for use as a pesticide or herbicide due to its biological activity against certain pathogens. | [1] |

Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. In tumors, the overexpression of certain CA isoforms (like IX and XII) leads to extracellular acidosis, promoting tumor invasion and metastasis. This compound, like other sulfonamides, inhibits this process. The sulfonamide moiety coordinates with the zinc ion (Zn²⁺) in the enzyme's active site, blocking its catalytic function. This disruption of pH balance can selectively target cancer cells.[1][11]

Caption: Inhibition of carbonic anhydrase by the compound.

Conclusion

This compound (CAS: 102169-52-8) is a compound of significant interest due to its accessible synthesis, versatile reactivity, and potent biological activity. Its role as a carbonic anhydrase inhibitor makes it a valuable lead structure in the development of treatments for cancer and other diseases. Further research into its derivatives and formulations could unlock its full therapeutic potential.

References

- 1. Buy this compound | 102169-52-8 [smolecule.com]

- 2. 102169-52-8(2-Hydrazinocarbonylbenzenesulfonamide) | Kuujia.com [kuujia.com]

- 3. 102169-52-8|this compound|BLD Pharm [bldpharm.com]

- 4. 102169-52-8 | this compound - Moldb [moldb.com]

- 5. This compound | C7H9N3O3S | CID 2490720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Benzenesulfonamide | 98-10-2 [chemicalbook.com]

- 8. ベンゼンスルホンアミド ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Benzenesulfonamide(98-10-2) 1H NMR [m.chemicalbook.com]

- 11. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

Spectroscopic Characterization of 2-(Hydrazinecarbonyl)benzenesulfonamide: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Hydrazinecarbonyl)benzenesulfonamide, a key intermediate in the synthesis of various biologically active molecules, including potential carbonic anhydrase inhibitors.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and a summary of expected spectroscopic data.

Chemical Structure and Properties

IUPAC Name: this compound[1] Molecular Formula: C₇H₉N₃O₃S[1] Molecular Weight: 215.23 g/mol [1] CAS Number: 102169-52-8[1]

Synthesis

The synthesis of this compound is typically achieved through the reaction of 2-sulfamoylbenzoyl chloride with hydrazine hydrate.[1][3] A common synthetic route involves the nucleophilic substitution of the chloride on the benzoyl chloride derivative by hydrazine.[1]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic analyses of this compound. This data is inferred from the analysis of closely related sulfonamide and hydrazine-containing compounds.[2][4][5][6][7][8][9][10][11]

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | d | 1H | Aromatic H |

| ~ 7.5 - 7.8 | m | 3H | Aromatic H |

| ~ 7.4 (broad s) | 2H | -SO₂NH₂ | |

| ~ 9.5 - 10.5 (broad s) | 1H | -CONHNH₂ | |

| ~ 4.5 (broad s) | 2H | -CONHNH₂ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 168 | C=O (Amide) |

| ~ 135 - 140 | Aromatic C-S |

| ~ 130 - 134 | Aromatic C-H |

| ~ 125 - 129 | Aromatic C-H |

| ~ 120 - 124 | Aromatic C-C=O |

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3450 | Strong, Broad | N-H Stretch (Hydrazine, Sulfonamide) |

| 3200 - 3300 | Medium | N-H Stretch (Amide) |

| 1640 - 1680 | Strong | C=O Stretch (Amide I) |

| 1580 - 1620 | Medium | N-H Bend (Amide II) |

| 1310 - 1350 | Strong | SO₂ Asymmetric Stretch |

| 1150 - 1190 | Strong | SO₂ Symmetric Stretch |

| 900 - 930 | Medium | S-N Stretch |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 215.03 | [M]⁺ (Molecular Ion) |

| 198.03 | [M - NH₃]⁺ |

| 156.01 | [M - CONHNH₂]⁺ |

| 136.04 | [C₇H₆NO₂S]⁺ |

| 77.04 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols for sulfonamide-containing compounds and should be optimized for the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 300 MHz or higher NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single pulse.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single pulse.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A spectrum of the pure KBr pellet should be acquired as a background and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive or negative ion mode can be used. Positive mode is often suitable for compounds with basic nitrogen atoms.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizer Gas (N₂): Adjust flow for a stable spray.

-

Drying Gas (N₂): Set temperature and flow to optimize desolvation.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Analysis:

-

Identify the molecular ion peak [M]⁺ or [M+H]⁺.

-

Analyze the fragmentation pattern to identify characteristic losses corresponding to different functional groups.

Visualizations

Experimental Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Logical Relationship of Spectroscopic Data

Caption: Relationship between spectroscopic techniques and the structural information obtained.

Signaling Pathway Context: Carbonic Anhydrase Inhibition

Caption: Inhibition of carbonic anhydrase by this compound.

References

- 1. Buy this compound | 102169-52-8 [smolecule.com]

- 2. 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide | 5378-62-1 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. znaturforsch.com [znaturforsch.com]

- 8. rsc.org [rsc.org]

- 9. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzenesulfonamide(98-10-2) 1H NMR [m.chemicalbook.com]

The Therapeutic Potential of Benzenesulfonamide-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore for designing inhibitors of a wide array of therapeutic targets. This technical guide provides an in-depth overview of the key molecular targets of benzenesulfonamide-based compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Carbonic Anhydrases: Key Regulators of pH and Disease

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This activity is crucial in various physiological processes, and dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer.[3][4]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

The inhibitory potency of benzenesulfonamide derivatives is often evaluated against different CA isoforms. The following table summarizes the inhibition constants (Ki) for a selection of compounds.

| Compound Class/Name | Target Isoform | Inhibition Constant (Ki) | Reference |

| Triazole-Benzenesulfonamides | hCA I | 41.5 - 1500 nM | [1] |

| hCA II | 30.1 - 755 nM | [1] | |

| hCA IX | 1.5 - 38.9 nM | [1] | |

| hCA XII | 0.8 - 12.4 nM | [1] | |

| Pyrazole/Pyridazine-Benzenesulfonamides | hCA I, II, IX, XII | Isoform-selective inhibition observed | [5] |

| Thiazolone-based Benzenesulfonamides | CA IX | IC50: 10.93–25.06 nM | [6] |

| CA II | IC50: 1.55–3.92 µM | [6] |

Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor Hypoxia

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of compounds against CA isoforms is the stopped-flow CO2 hydration assay.

-

Enzyme and Compound Preparation : Recombinant human CA isoforms are purified. Benzenesulfonamide derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Assay Buffer : A pH indicator buffer (e.g., Tris-HCl with phenol red) is prepared.

-

Reaction Initiation : The enzyme solution is mixed with the inhibitor at various concentrations and incubated.

-

CO2 Hydration Measurement : A CO2-saturated water solution is rapidly mixed with the enzyme-inhibitor solution in a stopped-flow spectrophotometer.

-

Data Acquisition : The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.

-

Data Analysis : The initial rates of reaction are calculated. IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Ki values can be calculated using the Cheng-Prusoff equation.

Cyclooxygenase-2: A Target for Anti-Inflammatory Therapy

Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is inducible and its expression is upregulated at sites of inflammation.[8][9] Benzenesulfonamide-containing compounds, such as celecoxib, have been developed as selective COX-2 inhibitors to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7][10]

Quantitative Data: COX-2 Inhibition and Selectivity

The efficacy of COX-2 inhibitors is determined by their IC50 values and their selectivity index (SI), which is the ratio of the IC50 for COX-1 to the IC50 for COX-2.

| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 20 (LA2135) | 85.13 | 0.74 | 114.5 | [10] |

| Celecoxib | - | 0.05 | 294 | [7] |

| Compound 6b | - | 0.04 | 329 | [7] |

| Compound 6j | - | 0.04 | 312 | [7] |

Signaling Pathway: COX-2 in the Inflammatory Cascade

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to assess COX-1 and COX-2 inhibition is the whole blood assay.

-

Blood Collection : Fresh human blood is collected into tubes containing an anticoagulant.

-

Compound Incubation : Aliquots of blood are incubated with various concentrations of the benzenesulfonamide inhibitor or vehicle control.

-

COX-1 Stimulation : To measure COX-1 activity, the blood is allowed to clot, which stimulates thromboxane B2 (TXB2) production via COX-1 in platelets.

-

COX-2 Stimulation : To measure COX-2 activity, lipopolysaccharide (LPS) is added to a separate set of blood aliquots to induce COX-2 expression in monocytes, followed by measurement of prostaglandin E2 (PGE2) production.

-

Prostanoid Measurement : Plasma or serum is separated, and the levels of TXB2 (for COX-1) and PGE2 (for COX-2) are quantified using enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis : The concentration of inhibitor that causes 50% inhibition of prostanoid production (IC50) is calculated for each isoform. The selectivity index is then determined.

Protein Kinases: Critical Nodes in Cellular Signaling

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their aberrant activity is a hallmark of many cancers.[11][12] Benzenesulfonamide derivatives have been developed as inhibitors of several kinases, including receptor tyrosine kinases (RTKs) like TrkA and AXL, as well as kinases in the PI3K/mTOR pathway.[11][12][13]

Quantitative Data: Kinase Inhibition

The inhibitory activity of benzenesulfonamide compounds against various kinases is a key determinant of their therapeutic potential.

| Compound/Drug | Target Kinase | IC50 | Reference |

| AL106 | TrkA | 58.6 µM (in U87 cells) | [14] |

| Bosutinib Analog | AXL | 0.56 µM | [12] |

| Ki8751 Analog | AXL | 0.30 µM | [12] |

| Compound 7k (NSC781406) | PI3K/mTOR | Dual inhibitor (specific IC50s not stated) | [13] |

Signaling Pathway: A Generic Receptor Tyrosine Kinase (RTK) Pathway

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method for assessing kinase inhibition is a luminescence-based assay that measures ATP consumption.

-

Reagents : Recombinant kinase, substrate peptide, ATP, and a detection reagent (e.g., ADP-Glo™) are required.

-

Compound Preparation : Benzenesulfonamide inhibitors are serially diluted in an appropriate buffer.

-

Kinase Reaction : The kinase, substrate, and inhibitor are incubated together in a microplate well. The reaction is initiated by the addition of ATP.

-

Reaction Termination : After a defined incubation period, a reagent is added to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Detection : A second reagent is added to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

-

Data Analysis : The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Endothelin Receptors: Modulators of Vascular Tone

Endothelin receptors, particularly the endothelin-A (ETA) receptor, are involved in vasoconstriction and cell proliferation.[15][16] Antagonists of these receptors are used to treat conditions such as pulmonary arterial hypertension. Benzenesulfonamide derivatives have been identified as potent and selective ETA receptor antagonists.[15][16]

Quantitative Data: Endothelin Receptor Antagonism

The potency of benzenesulfonamide-based endothelin receptor antagonists is typically measured by their IC50 values.

| Compound | Target Receptor | IC50 | Reference |

| BMS-187308 | ETA | Improved binding affinity and functional activity | [15] |

| Compound 5n | ETA | 2.1 nM | [16] |

Experimental Workflow: Screening for Receptor Antagonists

Experimental Protocol: Radioligand Binding Assay for ETA Receptor

This assay measures the ability of a compound to displace a radiolabeled ligand from the ETA receptor.

-

Membrane Preparation : Cell membranes expressing the human ETA receptor are prepared.

-

Assay Components : The assay includes the cell membranes, a radiolabeled ETA-selective ligand (e.g., [125I]-ET-1), and the benzenesulfonamide test compound at various concentrations.

-

Incubation : The components are incubated together to allow for binding to reach equilibrium.

-

Separation : The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Radioactivity Measurement : The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis : The amount of specific binding of the radioligand is determined in the presence of different concentrations of the test compound. IC50 values are calculated, representing the concentration of the compound that displaces 50% of the specific binding of the radioligand.

Conclusion

The benzenesulfonamide scaffold is a privileged structure in drug discovery, enabling the development of inhibitors for a diverse range of therapeutic targets. This guide has provided a technical overview of four major target classes: carbonic anhydrases, cyclooxygenase-2, protein kinases, and endothelin receptors. The presented data, pathways, and protocols offer a valuable resource for researchers and drug development professionals working to leverage the therapeutic potential of benzenesulfonamide-based compounds. Further exploration of structure-activity relationships and target selectivity will continue to drive the innovation of novel therapeutics based on this versatile chemical framework.

References

- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 7. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 9. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 10. Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biphenylsulfonamide endothelin antagonists: structure-activity relationships of a series of mono- and disubstituted analogues and pharmacology of the orally active endothelin antagonist 2'-amino-N- (3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1, 1'-biphenyl]-2-sulfonamide (BMS-187308) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ethenesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Benzenesulfonamides as Carbonic Anhydrase Inhibitors

This guide provides a comprehensive technical review of benzenesulfonamides as inhibitors of carbonic anhydrase (CA) enzymes. It covers their mechanism of action, structure-activity relationships (SAR), quantitative inhibition data, key experimental methodologies, and their role in relevant signaling pathways.

Introduction: Carbonic Anhydrases and the Role of Benzenesulfonamides

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of ubiquitous zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2][3] This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, electrolyte secretion, and metabolic biosynthesis.[1][2][4][5] In humans, 15 CA isoforms have been identified, some of which are cytosolic (e.g., CA I, CA II), membrane-bound (e.g., CA IV, CA IX, CA XII), or mitochondrial (e.g., CA VA, CA VB).[6][7]

The dysregulation or overexpression of specific CA isoforms is implicated in various pathologies. For instance, elevated CA II and VII activity is linked to epilepsy, while overexpression of the transmembrane isoforms CA IX and XII is a hallmark of many aggressive and hypoxic tumors.[8][9] This makes CAs significant targets for therapeutic intervention.[6] Benzenesulfonamides represent the principal and most studied class of CA inhibitors (CAIs).[10] Their general structure features a sulfonamide group (-SO₂NH₂) attached to a benzene ring, which can be variously substituted to modulate potency and isoform selectivity.[11] These compounds have found clinical applications as diuretics, anti-glaucoma agents, and anticonvulsants, with growing potential as anticancer and anti-infective drugs.[5][12]

Mechanism of Inhibition

The inhibitory action of benzenesulfonamides is centered on the active site of the carbonic anhydrase enzyme. The catalytic cycle of CAs involves a zinc-bound hydroxide ion that performs a nucleophilic attack on a carbon dioxide molecule.[11] Benzenesulfonamide inhibitors function by coordinating directly with the catalytic Zn²⁺ ion.

The sulfonamide moiety (-SO₂NH₂) is crucial for this interaction. In its deprotonated, anionic form (-SO₂NH⁻), it acts as a mimic of the transition state of the CO₂ hydration reaction.[13] This anionic sulfonamide binds to the Zn²⁺ ion, which is tetrahedrally coordinated within the enzyme's active site, thereby blocking the binding of the substrate and inhibiting the enzyme's catalytic activity.[11]

Below is a diagram illustrating the fundamental inhibition mechanism.

Caption: Mechanism of carbonic anhydrase inhibition by a benzenesulfonamide.

Structure-Activity Relationships (SAR)

The design of potent and isoform-selective CA inhibitors relies heavily on modifying the benzenesulfonamide scaffold, a strategy often referred to as the "tail approach".[14][15] Key SAR observations include:

-

The Sulfonamide Group: This zinc-binding group is essential for activity. Modifications that increase the acidity of the sulfonamide protons, such as adding electron-withdrawing groups (e.g., fluorine) to the benzene ring, can enhance inhibitory potency.[16]

-

The Aromatic Ring: The benzene ring itself can be involved in dispersion interactions with the enzyme.[10]

-

Substituents (The "Tail"): The nature and position of substituents on the benzene ring are critical for determining isoform selectivity. These "tail" moieties extend out of the active site and interact with amino acid residues lining the hydrophobic and hydrophilic pockets, which differ among CA isoforms.[14] For example, bulky substituents can be tailored to fit into the unique active site crevices of specific isoforms like CA IX and XII, leading to selective inhibition.[3]

Quantitative Inhibition Data

The inhibitory potency of benzenesulfonamides is typically quantified by the inhibition constant (Kᵢ). The following tables summarize Kᵢ values for representative benzenesulfonamide derivatives against key human CA isoforms.

Table 1: Inhibition Data for Benzenesulfonamides with Triazole Moieties [16]

| Compound | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 4a | Phenyl | 105 | 42.5 | 12.1 | 4.5 |

| 4b | 4-Tolyl | 41.5 | 30.1 | 10.5 | 3.1 |

| 4c | Cyclohexylmethyl | 65.3 | 33.4 | 1.5 | 0.8 |

| 5a | Phenyl | 88.4 | 35.2 | 11.7 | 4.1 |

| 5b | 4-Tolyl | 35.7 | 25.0 | 9.8 | 2.5 |

| 5c | Cyclohexylmethyl | 44.1 | 28.9 | 1.8 | 1.1 |

| AAZ * | - | 250 | 12 | 25 | 5.7 |

*Data from Ref[16]. Compounds 4a-c are benzenesulfonamides; 5a-c are corresponding tetrafluorobenzenesulfonamides. AAZ (Acetazolamide) is a standard CA inhibitor shown for comparison.

Table 2: Inhibition Data for Sulfonyl Semicarbazide Derivatives [17]

| Compound | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 5 | H | 69.4 | 11.8 | 73.9 | 0.65 |

| 6 | 4-F | 45.9 | 8.9 | 38.7 | 0.59 |

| 7 | 4-Cl | 49.3 | 7.5 | 29.4 | 0.61 |

| 8 | 4-Br | 55.1 | 6.9 | 25.5 | 0.63 |

| 10 | 4-NO₂ | 58.6 | 5.3 | 20.5 | 0.79 |

| AAZ * | - | 250 | 12 | 25 | 5.7 |

*Data from Ref[17]. AAZ (Acetazolamide) is a standard CA inhibitor shown for comparison.

Key Experimental Protocols

The evaluation of benzenesulfonamides as CA inhibitors involves a range of biochemical, biophysical, and structural assays.

Stopped-Flow CO₂ Hydrase Inhibition Assay

This is the gold-standard method for measuring the catalytic activity of CA and the potency of its inhibitors.